3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid
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Overview
Description
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid is an organic compound that features a pyridine ring substituted with a hydroxy group and a carbonyl group, which is further linked to an amino-propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Coupling with Amino-Propionic Acid: The final step involves coupling the pyridine derivative with amino-propionic acid using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-pyridine-2-carboxylic acid: Similar structure but lacks the amino-propionic acid moiety.
5-Hydroxy-pyridine-3-carboxylic acid: Similar structure but lacks the amino-propionic acid moiety.
3-Amino-pyridine-2-carboxylic acid: Similar structure but lacks the hydroxy group.
Uniqueness
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid is unique due to the presence of both the hydroxy-pyridine and amino-propionic acid moieties, which confer distinct chemical and biological properties
Biological Activity
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid, also referred to as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor binding. This compound is being investigated for its therapeutic applications in various medical fields, particularly in anti-inflammatory and anticancer treatments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzymatic reactions associated with various physiological processes.
- Receptor Modulation : It can modulate receptor function through competitive or non-competitive binding, affecting signaling pathways related to inflammation and cancer progression.
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and pain signaling .
2. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity by inducing apoptosis in tumor cells. In vitro assays have demonstrated that it can reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to modulate pathways associated with cytokine production and immune response. By inhibiting COX enzymes, it may reduce the synthesis of pro-inflammatory mediators like prostaglandins .
Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell proliferation at concentrations above 50 µM, with an IC50 value of approximately 30 µM. The mechanism was attributed to the induction of caspase-dependent apoptosis .
Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, this compound was shown to effectively inhibit COX-2 activity in vitro. The inhibition was dose-dependent, with notable effects observed at concentrations ranging from 10 µM to 100 µM. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[(5-hydroxypyridine-3-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-7-3-6(4-10-5-7)9(15)11-2-1-8(13)14/h3-5,12H,1-2H2,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPYYJWFQPMLGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354363 |
Source
|
Record name | 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325970-26-1 |
Source
|
Record name | 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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